interleukin-1 receptor-related protein
Description
Properties
CAS No. |
174068-24-7 |
|---|---|
Molecular Formula |
C16H14Cl2N2O2 |
Synonyms |
interleukin-1 receptor-related protein |
Origin of Product |
United States |
Ligand Receptor Interactions and Complex Formation
Binding Specificity of Interleukin-18 Receptor alpha (IL-18Rα) with IL-18
The initial step in IL-18 signaling is the binding of the cytokine to its primary receptor, Interleukin-18 Receptor alpha (IL-18Rα), also known as IL-1R5. This interaction is characterized by a low to modest affinity. researchgate.netfrontiersin.orgresearchgate.net The structural basis for this specific recognition lies in the complementary surface charges between the two molecules. nih.govresearchgate.net The interaction involves two main binding sites on IL-18, designated as site I and site II, which contact the IL-18Rα. researchgate.netpnas.org
Role of Interleukin-18 Receptor Beta (IL-18Rβ/AcPL/IL-1R7) in Ternary Complex Formation
While the initial binding of IL-18 to IL-18Rα is a prerequisite for signaling, it is insufficient to trigger a downstream cascade. The formation of a high-affinity ternary complex is essential, which is achieved through the recruitment of a co-receptor, Interleukin-18 Receptor Beta (IL-18Rβ), also known as AcPL or IL-1R7. frontiersin.orgnih.govpreprints.org IL-18Rβ does not bind to IL-18 alone. nih.gov Instead, the IL-18/IL-18Rα binary complex creates a composite binding surface that is recognized by IL-18Rβ. nih.gov This recruitment leads to the juxtaposition of the intracellular Toll-like/IL-1 receptor (TIR) domains of both IL-18Rα and IL-18Rβ, initiating the downstream signaling cascade. nih.gov The crystal structure of the ternary complex reveals that the second and third immunoglobulin (Ig)-like domains of IL-18Rβ are directly associated with the IL-18/IL-18Rα complex, while the first domain does not contribute to the formation of the complex. nih.gov
Kinetic and Affinity Parameters of IL-18 Binding
The binding of IL-18 to its receptors is a stepwise process with distinct kinetic and affinity parameters for each step. The initial interaction between IL-18 and IL-18Rα is of low affinity. Upon recruitment of IL-18Rβ, a high-affinity ternary complex is formed.
| Interacting Molecules | Dissociation Constant (Kd) | Reference |
| IL-18 and IL-18Rα | 18.5 nM | preprints.org |
| IL-18/IL-18Rα complex and IL-18Rβ | 0.4 nM | preprints.org |
Binding Specificity of ST2 (IL1RL1) with Interleukin-33 (IL-33)
Interleukin-33 (IL-33) exerts its biological effects by binding to its primary receptor, ST2, also known as IL1RL1. nih.govuniprot.orgwikipedia.org This interaction is characterized by a high affinity. nih.govresearchgate.net The specificity of this binding is determined by surface-charge complementarity. pnas.orgmdpi.com IL-33 interacts with all three extracellular Ig-like domains of ST2. nih.gov
Role of Interleukin-1 Receptor Accessory Protein (IL-1RAcP/IL-1R3) in Ternary Complex Formation
Similar to the IL-18 receptor system, the formation of a binary complex between IL-33 and ST2 is not sufficient for signal transduction. A co-receptor, the Interleukin-1 Receptor Accessory Protein (IL-1RAcP), also known as IL-1R3, is required. nih.govpnas.orgaai.orgnih.gov IL-1RAcP does not bind to IL-33 or ST2 alone. nih.gov Its recruitment is dependent on the formation of the initial IL-33/ST2 complex. nih.gov The formation of the IL-33/ST2/IL-1RAcP ternary complex brings the intracellular TIR domains of ST2 and IL-1RAcP into close proximity, enabling the recruitment of downstream signaling adaptors and the initiation of the signaling cascade. nih.govresearchgate.net The affinity of the IL-33/ST2 complex for IL-1RAcP is in the nanomolar range. nih.gov
| Interacting Molecules | Dissociation Constant (Kd) | Reference |
| IL-33 and ST2 | 4 nM | nih.gov |
| IL-33/ST2 complex and IL-1RAcP | 76 nM | nih.gov |
| IL-33 and sST2 | 0.09 pM | researchgate.net |
| Itepekimab and IL-33 | sub-nanomolar | atsjournals.org |
| IL-33 and ST2 | 0.74 nM | nih.gov |
Characterization of IL-33 Binding Sites on ST2 Ectodomain
The interaction between IL-33 and the ectodomain of ST2 involves a large buried surface area and is composed of two distinct binding sites. nih.govresearchgate.netresearchgate.net
Site 1: This site is located on the D1 and D2 domains of ST2 and is characterized by electrostatic interactions. Acidic residues on IL-33 form salt bridges with basic residues on ST2. nih.govresearchgate.net
Site 2: This site involves the D3 domain of ST2 and is characterized by both electrostatic and hydrophobic interactions. nih.govresearchgate.net
The key residues involved in these interactions have been identified through structural and mutagenesis studies.
| Binding Site | IL-33 Residues | ST2 Residues | Interaction Type | Reference |
| Site 1 | Glu144, Glu148, Asp149, Asp244 | Arg38, Lys22, Arg198, Arg35 | Salt-bridge | nih.govresearchgate.net |
| Site 2 | Glu165 | Arg313 | Salt-bridge | nih.govresearchgate.net |
| Site 2 | Tyr163, Leu182 | Leu246, Leu306, Leu311 | Hydrophobic | nih.govresearchgate.net |
Conformational Changes and Flexibility in ST2 Upon Ligand Binding
The ST2 receptor exhibits significant conformational flexibility in its unbound state, particularly in the hinge region between the D1D2 module and the D3 domain. nih.gov This flexibility allows the ST2 ectodomain to adopt different conformations. nih.gov Upon binding to IL-33, ST2 undergoes a conformational change, resulting in a more rigid and stable binary complex. nih.govnih.gov This ligand-induced conformational change is crucial as it creates a proper docking site for the recruitment of the co-receptor IL-1RAcP, which itself is a more rigid molecule. nih.govnih.gov The stabilization of the ST2 conformation upon ligand binding is a key step in the assembly of a functional signaling complex. nih.govnih.gov
Mechanisms of Ligand Recognition and Receptor Recruitment
The signaling process initiated by IL-33 is dependent on the formation of a stable ternary complex involving IL-33, its primary receptor ST2, and the co-receptor IL-1 Receptor Accessory Protein (IL-1RAcP). pnas.orgaai.org This assembly occurs in a sequential, stepwise manner. pnas.org
The initial and most critical step is the specific recognition and binding of IL-33 to ST2. pnas.orgnih.gov The molecular basis for this highly specific interaction lies in the extensive interface between the two proteins, which buries a large surface area of approximately 1,798 Ų on IL-33 and 1,785 Ų on ST2. nih.gov This interface is composed of two distinct binding sites. nih.govnsrrc.org.tw A crucial factor determining the binding specificity is the surface-charge complementarity between the molecules. pnas.orgnsrrc.org.tw At one of the primary binding sites, the surface of IL-33 is predominantly negatively charged, which complements a positively charged surface on ST2. nsrrc.org.tw This electrostatic attraction is facilitated by several salt-bridge interactions between acidic residues on IL-33 (such as Glu148 and Asp149) and basic residues on ST2. nih.govnsrrc.org.tw
Upon the binding of IL-33, the ST2 receptor is thought to undergo a conformational change. pnas.orgrcsb.org ST2 possesses significant interdomain flexibility, a characteristic not shared by the more rigid IL-1RAcP. pnas.org This flexibility allows ST2 to adapt its conformation upon ligand binding. pnas.org This induced conformational shift is believed to be essential for creating a composite binding surface for the co-receptor. nih.govrcsb.org The resulting IL-33/ST2 binary complex presents a new interface that is receptive to IL-1RAcP. rcsb.org
The final step is the recruitment of IL-1RAcP to the IL-33/ST2 complex, forming a stable 1:1:1 heterotrimeric assembly. aai.orgnih.gov IL-1RAcP does not bind to either IL-33 or ST2 alone; its recruitment is strictly dependent on the prior formation of the high-affinity IL-33/ST2 complex. nih.gov The binding site for the co-receptor is a composite surface contributed by both IL-33 and the conformationally adjusted ST2. nih.gov The assembly of this ternary complex juxtaposes the intracellular Toll/interleukin-1 receptor (TIR) domains of both ST2 and IL-1RAcP, an arrangement that is necessary and sufficient to initiate downstream intracellular signaling pathways. pnas.orgfrontiersin.org
Theoretical Frameworks and Future Research Directions
Elucidating Novel Signaling Pathways and Cross-Talk Mechanisms
The canonical signaling pathway for IL-1Rrp involves the recruitment of the adaptor protein MyD88, leading to the activation of IRAK kinases, TRAF6, and subsequent activation of NF-κB and MAP kinases. nih.govabeomics.com However, the signaling potential of IL-1Rrp extends beyond this linear pathway, with growing evidence of alternative pathways and significant cross-talk with other signaling networks.
Future research aims to delineate these non-canonical pathways. For instance, some studies suggest that IL-33-mediated ERK activation might be independent of TRAF6, hinting at alternative downstream effectors. nih.gov Furthermore, IL-1Rrp signaling can modulate other pathways; for example, it can attenuate NF-κB activation induced by hypertrophic stimuli in cardiomyocytes. nih.gov A significant area of investigation is the cross-talk between IL-1Rrp and transforming growth factor-β (TGF-β) receptor signaling. In renal epithelial cells, IL-33 treatment promotes a physical interaction between ST2 and TGF-β receptors, leading to the activation of Smad2 and Smad3 and subsequent production of extracellular matrix, a key process in fibrosis. nih.gov This indicates a cooperative mechanism where IL-1Rrp signaling can amplify fibrotic responses initiated by TGF-β. nih.gov
Additionally, research into other IL-1 receptor family members has revealed IRAK-independent pathways for NF-κB activation, such as one involving phosphatidylinositol 3-kinase (PI3K). nih.gov It remains a key future direction to determine if similar alternative pathways are engaged by IL-1Rrp. Understanding this intricate web of interactions is crucial, as it suggests that the biological outcome of IL-1Rrp activation is highly context-dependent, influenced by the concurrent activation of other signaling cascades within the cell.
Understanding the Impact of Receptor Flexibility and Conformation on Signaling
The structure and conformational dynamics of IL-1Rrp are critical determinants of its function. Like other members of the IL-1 receptor family, the extracellular portion of IL-1Rrp consists of three immunoglobulin (Ig)-like domains (D1, D2, and D3). nih.govnih.gov The initiation of signaling is a multi-step process: the ligand, IL-33, first binds to the primary receptor, IL-1Rrp (ST2), and this binary complex then recruits the co-receptor, IL-1RAcP, to form a ternary signaling complex. frontiersin.orgnih.gov
Structural studies, including small-angle X-ray scattering (SAXS), have revealed that IL-1 family receptors possess inherent inter-domain flexibility, particularly due to the linker region between the D2 and D3 domains. nih.govnih.gov This flexibility is not random but is crucial for function. Altering this linker in co-receptors can abolish their ability to form a signaling complex and mediate signal transduction, suggesting that a specific conformational ensemble is required for effective ligand recognition and complex assembly. nih.gov The binding of IL-33 to ST2 induces conformational changes that create a composite surface for the recruitment of IL-1RAcP. frontiersin.org The plasticity in certain regions of the co-receptor allows it to interact with different binary complexes (e.g., IL-33/ST2 and IL-1β/IL-1R1), highlighting the adaptable nature of these molecular interactions. frontiersin.org
Future research will focus on high-resolution structural techniques to visualize these conformational changes in real-time. Understanding how receptor flexibility is modulated by ligand binding, post-translational modifications, and interactions with other membrane components will provide deeper insights into the precise mechanics of signal initiation. This knowledge could be instrumental in designing allosteric modulators that can fine-tune receptor activity by stabilizing specific conformations, offering a novel therapeutic approach.
Dissecting Non-Canonical Functions and Ligand-Independent Activation
Beyond its role as a signaling receptor for IL-33, IL-1Rrp exhibits several non-canonical functions. The most prominent is the function of its soluble isoform, sST2, which acts as a decoy receptor. By binding to and sequestering free IL-33, sST2 prevents the cytokine from engaging with the membrane-bound ST2L, thereby inhibiting the signaling cascade. nih.govfrontiersin.org This makes sST2 a natural negative regulator of IL-33/ST2 signaling.
Furthermore, the membrane-bound form of IL-1Rrp (ST2) can function in a ligand-independent manner by negatively regulating other signaling pathways. Studies have shown that ST2 can inhibit signaling from the IL-1 receptor type I (IL-1RI) and Toll-like receptor 4 (TLR4). researchgate.net This inhibitory effect is achieved by sequestering the essential adaptor proteins MyD88 and Mal (TIRAP), making them unavailable for the IL-1RI and TLR4 signaling complexes. researchgate.net This function identifies ST2 as a potential brake on pro-inflammatory responses mediated by IL-1 and LPS, providing a molecular basis for its role in promoting T helper type 2 (Th2) responses and maintaining endotoxin (B1171834) tolerance. researchgate.net
Future investigations are needed to explore other potential non-canonical roles. For instance, while IL-33 has been shown to localize to the nucleus and act as a transcriptional regulator, it is unknown if IL-1Rrp or its fragments could have similar intracellular functions. nih.gov The possibility of ligand-independent activation, perhaps through mechanical stress or interaction with other membrane proteins, remains an open and intriguing area of research. nih.govmdpi.com While ligand-independent activation has been demonstrated for other receptors like the androgen receptor by IL-6, exploring similar mechanisms for IL-1Rrp could reveal new modes of its activation in physiological and pathological states. nih.gov
Exploring the Regulatory Networks Governing IL-1Rrp Expression and Function
The expression of the IL1RL1 gene, which encodes IL-1Rrp, is tightly controlled by a complex network of regulatory factors, including genetic polymorphisms, epigenetic modifications, and transcriptional regulation. This regulation dictates the availability of both the signaling (ST2L) and decoy (sST2) isoforms, thereby setting the threshold for IL-33 responsiveness.
Genetic studies have identified single nucleotide polymorphisms (SNPs) within the IL1RL1 gene that are strongly associated with the risk of developing inflammatory diseases like asthma. ersnet.orgnih.gov These SNPs can function as expression quantitative trait loci (eQTLs) or protein quantitative trait loci (pQTLs), influencing mRNA levels and the concentration of circulating sST2. ersnet.orgresearchgate.net For example, the T allele of SNP rs1420101 is associated with both lower serum levels of sST2 and higher risk for asthma. ersnet.orgnih.gov
Epigenetic mechanisms, such as DNA methylation and histone modifications, also play a crucial role. nih.govresearchgate.net Studies have shown that asthma-risk SNPs are strongly associated with the methylation status of specific CpG sites in the IL1RL1 gene. nih.gov Allergen exposure can upregulate IL1RL1 mRNA in epithelial cells from individuals with allergic disease, suggesting that environmental stimuli can dynamically alter receptor expression. nih.gov Furthermore, there is evidence for autoregulation within the pathway, where IL-33 can induce the expression of its own gene and that of ST2L, creating a positive feedback loop that amplifies the signaling response. nih.gov
Future research will need to integrate these different layers of regulation. Identifying the specific transcription factors that bind to the IL1RL1 promoter and enhancers, and understanding how their activity is modulated by upstream signals, is a key objective. Dissecting how epigenetic marks are established and maintained at the IL1RL1 locus and how they interact with genetic variants will provide a more complete picture of how IL-1Rrp expression is fine-tuned in health and disease.
Table 1: Factors Regulating IL-1Rrp (ST2) Expression
| Regulatory Mechanism | Key Factors/Elements | Observed Effect on IL-1Rrp | Associated Condition |
|---|---|---|---|
| Genetic (SNPs) | rs1420101 (T allele) | Associated with lower serum sST2 levels. ersnet.orgnih.gov | Asthma Risk nih.gov |
| Epigenetic | DNA Methylation at specific CpG sites | Methylation levels are associated with IL1RL1 SNPs. nih.govresearchgate.net | Asthma nih.gov |
| Transcriptional | Allergen exposure (e.g., HDM) | Upregulates IL1RL1 (ST2) mRNA in allergic epithelial cells. nih.gov | Allergic Disease nih.gov |
| Autoregulation | IL-33 | Induces expression of both IL-33 and ST2L mRNA. nih.gov | Inflammation nih.gov |
| Transcriptional | Bacterial lipopolysaccharide (LPS) | Strongly decreases IL-1Rrp2 mRNA in glial cells. nih.gov | Neuroinflammation nih.gov |
Systems Biology Approaches to Model IL-1Rrp-Mediated Responses
The goal is to construct comprehensive gene regulatory networks (GRNs) and protein-protein interaction maps centered on IL-1Rrp. frontiersin.orgyoutube.com This involves combining high-throughput 'omics' data—such as transcriptomics (RNA-seq), proteomics, and epigenomics (ChIP-seq, methylation arrays)—from different cell types and conditions. By analyzing these large datasets, researchers can identify co-expressed genes, infer regulatory relationships, and map the dynamic changes in the network in response to IL-33 stimulation. youtube.com
Mathematical modeling can then be used to simulate the dynamics of the signaling cascade. These models can help predict how the system will behave in response to different stimuli or perturbations, such as the inhibition of a specific kinase or the overexpression of the decoy receptor. For example, a model could predict the concentration of downstream cytokines based on the initial concentrations of IL-33, ST2L, and sST2. Such models are essential for identifying the most critical nodes in the network—the points of maximum leverage—that could be targeted for therapeutic intervention.
Future directions will involve creating more sophisticated, multi-scale models that integrate signaling dynamics with transcriptional regulation and cellular-level responses (e.g., proliferation, cytokine secretion). frontiersin.org These models, validated with experimental data, will be invaluable for generating new hypotheses and for designing strategies to precisely modulate IL-1Rrp-mediated responses in complex diseases.
Table 2: Systems Biology Tools for Analyzing IL-1Rrp Networks
| Approach | Data Type | Objective | Potential Insight |
|---|---|---|---|
| Transcriptomics | RNA-seq | Identify genes differentially expressed after IL-33 stimulation. | Uncover novel downstream targets and parallel pathways. |
| Proteomics | Mass Spectrometry | Map the IL-1Rrp interactome and post-translational modifications. | Identify new binding partners and regulatory modifications (e.g., phosphorylation). |
| Epigenomics | ChIP-seq, ATAC-seq | Map transcription factor binding sites and chromatin accessibility at the IL1RL1 locus. | Define the specific regulatory elements controlling IL-1Rrp expression. |
| Computational Modeling | Ordinary Differential Equations, Network Inference | Simulate signaling dynamics and predict system behavior. | Identify critical control points and predict outcomes of therapeutic interventions. |
Q & A
Q. How can researchers distinguish between different IL-1 receptor-related proteins (e.g., IL1RL1, IL1RL2) in experimental models?
Methodological Answer: To differentiate IL-1RRPs, combine phylogenetic analysis of receptor sequences (e.g., using UniProt IDs like Q9NP60 for IL1RL2 ) with ligand-binding assays . For example, IL1RL2 (IL-36R) specifically binds IL-36 cytokines but not IL-1α/β, as shown in transient gene expression studies . Use flow cytometry with monoclonal antibodies targeting extracellular domains (e.g., anti-IL1RL2 antibodies for IL-36R detection ). Co-immunoprecipitation (Co-IP) can confirm receptor-ligand specificity .
Q. What experimental methods are recommended for detecting IL-1 receptor-related protein expression in tissue samples?
Methodological Answer: Use quantitative RT-PCR with primers specific to gene symbols (e.g., IL1RL1 for ST2 ) or Western blotting with antibodies validated for cross-reactivity (e.g., anti-IL1RL2 polyclonal antibodies ). For localization, apply immunohistochemistry (IHC) on paraffin-embedded tissues using epitope-specific antibodies. ELISA kits (e.g., for IL-36RN ) are suitable for quantifying soluble isoforms in plasma or serum. Ensure controls include tissues with known expression profiles (e.g., epithelial barriers for IL1RL2 ).
Q. How do IL-1 receptor-related proteins contribute to baseline inflammatory signaling?
Methodological Answer: IL-1RRPs modulate inflammation via ligand-receptor cascades . For example, IL1RL1 (ST2) binds IL-33 to activate NF-κB and MAPK pathways, while IL1RL2 (IL-36R) drives keratinocyte inflammation via IL-8 upregulation . Use knockout models (e.g., Il1rl1<sup>-/-</sup> mice ) or siRNA silencing in cell lines to assess pathway disruption. Measure downstream cytokines (e.g., IL-8, TNF-α) via multiplex assays .
Advanced Research Questions
Q. How can contradictory data on IL-1RRP functional roles be resolved in disease models?
Methodological Answer: Address contradictions through systematic reviews with strict inclusion criteria (e.g., excluding in vitro studies ). Perform meta-analyses using tools like Review Manager to pool data from human/animal studies, focusing on outcome measures (e.g., cytokine levels, histopathology) . Validate findings with orthogonal methods (e.g., spatial transcriptomics for IL1RL2 in psoriasis ). Control for genetic variants (e.g., IL36RN L27P mutation ) via sequencing in patient cohorts.
Q. What strategies optimize experimental design for studying IL-1RRP signaling crosstalk with other receptors?
Methodological Answer: Employ receptor complex analysis using cryo-EM or surface plasmon resonance (SPR) to map interactions (e.g., IL1RL2 with IL-36Ra ). Use CRISPR-Cas9 to generate cells lacking specific receptors (e.g., IL1RAP in IL-1 signaling ) and assess pathway redundancy. For in vivo models, apply conditional knockout mice (e.g., epithelial-specific Il1rl2 deletion) and analyze crosstalk via phosphoproteomics .
Q. How can researchers identify novel binding partners or modulators of IL-1RRPs?
Methodological Answer: Conduct yeast two-hybrid screens or APEX-based proximity labeling to discover interactomes. Validate candidates using Co-IP and biolayer interferometry (BLI) . For small-molecule modulators, apply structure-based drug design using homology models (e.g., IL-36Ra structural predictions ) and screen compound libraries via high-throughput fluorescence polarization assays .
Data Analysis & Validation
Q. What bioinformatics tools are critical for analyzing IL-1RRP gene clusters and evolutionary conservation?
Methodological Answer: Use UCSC Genome Browser or Ensembl to analyze the chromosome 2q12 cluster (IL1R1, IL1RL2, IL1RL1 ). For evolutionary studies, apply CLUSTAL Omega for sequence alignment and PhyML for phylogenetic trees. Leverage Protein Data Bank (PDB) structures (e.g., 1T1G for IL-1R1 ) to model receptor-ligand interfaces.
Q. How should researchers validate transcriptomic data implicating IL-1RRPs in specific pathologies?
Methodological Answer: Combine single-cell RNA-seq (e.g., keratinocytes in psoriasis ) with spatial transcriptomics to localize expression. Validate via RNAscope in situ hybridization or Nanostring nCounter . For functional validation, use primary cell cultures treated with recombinant cytokines (e.g., IL-36γ ) and measure pathway activation via phospho-specific antibodies (e.g., p-NF-κB ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
